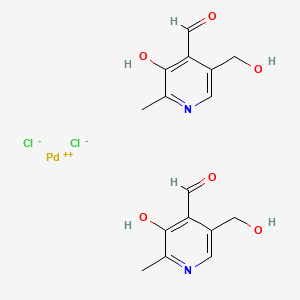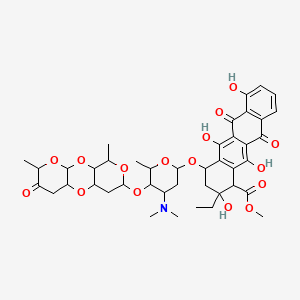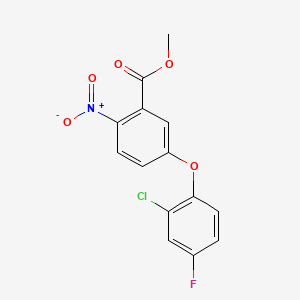
Methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MC-6063 is a nitrobenzoic acid.
Applications De Recherche Scientifique
Chromatographic Analysis in Agriculture
Alder, Augenstein, and Rogerson (1978) demonstrated the use of methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate in chromatographic analysis. Their study focused on determining residues of sodium 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate and its free acid in agricultural samples like soybeans, foliage, soil, milk, and liver, using diazomethane for conversion to methyl derivatives. This method allowed for the detection of residues as low as 0.01 ppm, highlighting its sensitivity and utility in agricultural residue analysis (Alder, Augenstein, & Rogerson, 1978).
Structural Studies in Chemistry
Li et al. (2005) investigated the structure of methyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate among other compounds. Their research provided insights into dihedral angles, distances between atoms, and interactions in crystal structures. This study is crucial in understanding the molecular structure and potential applications in material science and chemistry (Li et al., 2005).
Environmental Impact and Biodegradation
Research by Arora and Jain (2012) explored the biotransformation of related compounds, indicating the environmental impact and degradation pathways of such chemicals. Their study on Bacillus sp. strain MW-1 showed the ability to degrade 4-chloro-2-nitrophenol, a compound structurally similar to methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate, providing insights into environmental bioremediation (Arora & Jain, 2012).
Herbicide Interaction with Humic Acid
Celi, Gennari, Khan, and Schnitzer (1997) studied the interaction of a related herbicide, acifluorfen, with humic acid, which is relevant to understanding the behavior of methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate in soil. Their findings about the adsorption processes and the role of functional groups in herbicide interaction with organic matter can provide valuable information for agricultural and environmental sciences (Celi, Gennari, Khan, & Schnitzer, 1997).
Propriétés
Numéro CAS |
51282-69-0 |
|---|---|
Nom du produit |
Methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate |
Formule moléculaire |
C14H9ClFNO5 |
Poids moléculaire |
325.67 g/mol |
Nom IUPAC |
methyl 5-(2-chloro-4-fluorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9ClFNO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(16)6-11(13)15/h2-7H,1H3 |
Clé InChI |
ROCVQRONLLDHFQ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-] |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



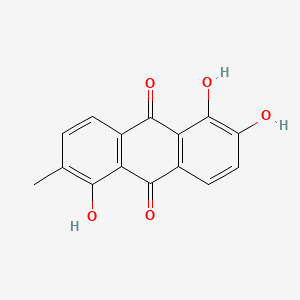


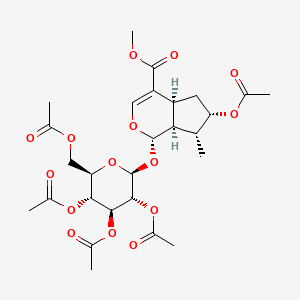

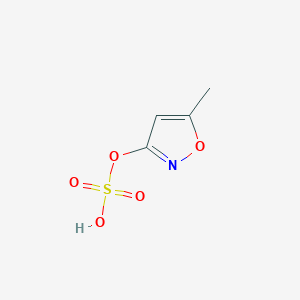
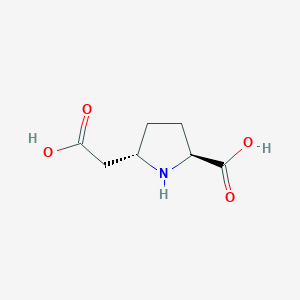
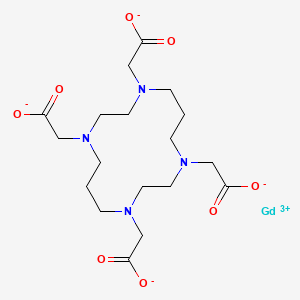
![8-Isopropyl-1,1-dimethyl-2,3,5,10,11,11a-hexahydro-1H-dibenzo[a,d]cycloheptene-6,7-diol-, (11aS)-](/img/structure/B1201560.png)
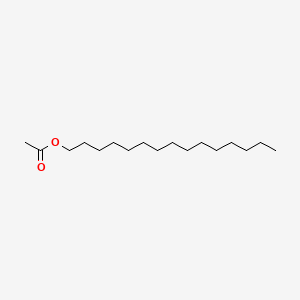
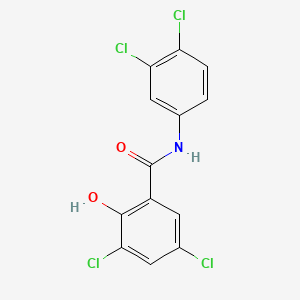
![3-(Cyclopropylmethyl)-7-[[3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1201568.png)
